molecular formula C6H3FN2 B1312635 2-Cyano-5-fluoropyridine CAS No. 327056-62-2

2-Cyano-5-fluoropyridine

Cat. No. B1312635
M. Wt: 122.1 g/mol
InChI Key: BHXHRMVSUUPOLX-UHFFFAOYSA-N
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Description

2-Cyano-5-fluoropyridine, also known as 5-Fluoro-2-pyridinecarbonitrile, is a member of pyridines . It is a pyridine derivative with a fluorine and a nitrile at 2- and 5-positions . It is used as a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 2-Cyano-5-fluoropyridine involves a ring cleavage methodology reaction. A mixture of 2-cyano-5-chloropyridine and potassium fluoride in 1-methyl-2-pyrrolidinone is heated at reflux for 18 hours. After cooling, the reaction is diluted with ethyl acetate and extracted with water and brine . Another synthesis method involves the reaction of 5-cyano-2-fluoropyridine and pyrrolidine via nucleophilic aromatic substitution, followed by a Pinner reaction to yield the amidine moiety .


Molecular Structure Analysis

The molecular formula of 2-Cyano-5-fluoropyridine is C6H3FN2 . The molecular weight is 122.10 g/mol . The InChI key is BHXHRMVSUUPOLX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction of 5-cyano-2-fluoropyridine and pyrrolidine via nucleophilic aromatic substitution, followed by a Pinner reaction, yields the amidine moiety . Another reaction involves a mixture of 2-cyano-5-chloropyridine and potassium fluoride in 1-methyl-2-pyrrolidinone, heated at reflux for 18 hours .


Physical And Chemical Properties Analysis

2-Cyano-5-fluoropyridine is a solid at 20 degrees Celsius . It has a molecular weight of 122.10 g/mol . The computed properties include a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . The Topological Polar Surface Area is 36.7 Ų .

Scientific Research Applications

  • Organic Synthesis

    • 2-Cyano-5-fluoropyridine is an important raw material and intermediate used in organic synthesis .
    • It’s used as a building block in the synthesis of various organic compounds .
  • Pharmaceutical Research

    • It’s used in the pharmaceutical field as an intermediate in the synthesis of various drugs .
  • Agrochemical Research

    • It’s also used in the agrochemical field as an intermediate in the synthesis of various agrochemicals .
  • Dyestuff Field

    • It’s used in the dyestuff field as an intermediate in the synthesis of various dyes .
  • Material Science

    • 2-Cyano-5-fluoropyridine can be used in the field of material science .
    • It is employed in the synthesis of pyridine substituted dikeopyrrolopyrroles (DPPs) using diisopropyl succinate .
    • The resulting pyridine-DPPs have bathochromically shifted absorption and emission bands .
  • Chemical Research

    • It is used as a reagent in various chemical reactions .
  • Fluorinated Building Blocks

    • 2-Cyano-5-fluoropyridine is used as a fluorinated building block in various chemical syntheses .
    • The specific methods of application or experimental procedures can vary widely depending on the specific synthesis pathway being used .
  • Synthesis of Dikeopyrrolopyrroles (DPPs)

    • 2-Cyano-5-fluoropyridine is employed in the synthesis of pyridine substituted dikeopyrrolopyrroles (DPPs) using diisopropyl succinate .
    • The resulting pyridine-DPPs have bathochromically shifted absorption and emission bands .

Safety And Hazards

2-Cyano-5-fluoropyridine is toxic if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

5-fluoropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHXHRMVSUUPOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90462537
Record name 2-Cyano-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-5-fluoropyridine

CAS RN

327056-62-2
Record name 2-Cyano-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90462537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Cyano-5-fluoropyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-cyano-5-chloropyridine (1 g, 7.22 mmol) and potassium fluoride (1.26 g, 21.68 mmol) in 1-methyl-2-pyrrolidinone (25 mL) was heated at reflux for 18 hours. After cooling, the reaction was diluted with ethyl acetate and extracted with water and brine. The organic solvents were then removed in vacuo. Silica gel chromatography of the residue afforded 425 mg (48%) of 2-cyano-5-fluoropyridine.
Quantity
1 g
Type
reactant
Reaction Step One
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1.26 g
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reactant
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25 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods II

Procedure details

2-Bromo-5-fluoropyridine (93.0 g, 528 mmol), Zn dust (8.29 g, 127 mmol), zinc cyanide (40.3 g, 343 mmol), 1,1′-bis(diphenylphosphino)ferrocene (11.7 g, 21.1 mmol) and Pd2dba3 (9.68 g, 10.6 mmol) in anhydrous DMAc (300 ml) was heated at 95° C. for 3 hours. After cooled to room temperature, brine (100 ml) and ether (500 ml) was added. The solid formed was removed by filtration and washed with ether (300 ml). The organic layer was separated, washed with brine (200 ml) and dried over sodium sulfate, and concentrated. After removal of solvent, the resulted residue was purified by column chromatography (hexane-DCM=1:1) to give the title compound as a white solid (49 g, 72%). 1H NMR (400 MHz, DMSO-d6) δ 8.82 (d, J=2.8 Hz, 1H), 8.21 (dd, J=4.4 and 8.8 Hz, 1H), 8.05 (dd, J=2.8 and 8.8 Hz, 1H).
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
catalyst
Reaction Step One
Quantity
40.3 g
Type
catalyst
Reaction Step One
Quantity
11.7 g
Type
catalyst
Reaction Step One
Quantity
9.68 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
72%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The mixture of 5-bromo-pyridine-2-carbonitrile (0.50 g, 2.73 mmol), and KF (0.48 g, 8.20 mmol) in 10 ml of 1-methyl-2-pyrrolidinone was stirred at 175° C. for 18 h, cooled to RT, diluted with H2O, extracted with EtOAc, the combined organic portions were washed with H2O, brine, dried with Na2SO4, filtered, condensed, the crude compound was purified by flash column chromatography (5 to 20% of EtOAc in hexanes). The titled compound was obtained as an off-white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
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0.48 g
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reactant
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10 mL
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solvent
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0 (± 1) mol
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solvent
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Synthesis routes and methods V

Procedure details

Add 5-chloro-pyridine-2-carbonitrile (3.0 g, 21.7 mmol) and potassium fluoride (3.9 g, 67.1 mmol) to a flask containing NMP (75 mL). Heat the mixture to reflux for 16 h. Add additional potassium fluoride (1.0 g, 17.2 mmol) and NMP (10 mL), then continue heating at reflux for 3 h. Cool the mixture, dilute with EtOAc, then wash with saturated NaCl (3×50 mL). Collect the organic layer, concentrate in vacuo and purify by chromatography on silica gel eluting with hexane/EtOAc (20:1) to obtain the desired intermediate (1.5 g, 53%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
1 g
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reactant
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyano-5-fluoropyridine
Reactant of Route 2
2-Cyano-5-fluoropyridine
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
Reactant of Route 4
2-Cyano-5-fluoropyridine
Reactant of Route 5
Reactant of Route 5
2-Cyano-5-fluoropyridine
Reactant of Route 6
Reactant of Route 6
2-Cyano-5-fluoropyridine

Citations

For This Compound
23
Citations
DR Snead, F Lévesque, WJ Morris, JR Naber - Tetrahedron, 2019 - Elsevier
… A Balz-Schiemann reaction was developed to convert 2-cyano-5-aminopyridine to 2-cyano-5-fluoropyridine. The use of an ionic liquid (1-butyl-3-methylimidazolium tetrafluoroborate, …
Number of citations: 11 www.sciencedirect.com
JA Caravella, J Lin, RB Diebold… - Journal of Medicinal …, 2020 - ACS Publications
… was chromatographed by Biotage MPLC (340 g silica gel column) with 0 to 100% EtOAc in hexanes, with isocratic elution when peaks came off to provide 2-cyano-5-fluoropyridine 1-…
Number of citations: 85 pubs.acs.org
M Ando, N Sato, T Nagase, K Nagai, S Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
… 2-Cyano-5-fluoropyridine (19) was oxidized with urea hydrogen peroxide addition compound (UHP) and trifluoroacetic anhydride (TFAA) to give the corresponding N-oxide, which was …
Number of citations: 21 www.sciencedirect.com
A Futamura, D Nozawa, Y Araki, Y Tamura… - Bioorganic & Medicinal …, 2017 - Elsevier
… To a solution of 2-cyano-5-fluoropyridine (2.0 g, 0.016 mol) in water (33 mL) were added NaN 3 (1.2 g, 0.019 mol) and ZnBr 2 (3.7 g, 0.016 mol), and the resulting mixture was stirred at …
Number of citations: 17 www.sciencedirect.com
R Chatterjee, R Dandela - Journal of Fluorine Chemistry, 2023 - Elsevier
… On that account, 2-cyano-5-fluoropyridine was obtained from 2-cyano-5-aminopyridine by using tert-butyl nitrate, LiBF 4 , TFA, and IL. Gratifyingly, the ionic liquid was recovered and …
Number of citations: 0 www.sciencedirect.com
TC Lee, Y Tong, WC Fu - Chemistry–An Asian Journal, 2023 - Wiley Online Library
… In 2019, a similar protocol was reported by Lévesque and coworkers to prepare 2-cyano-5-fluoropyridine, a critical intermediate for the synthesis of Verubecestat.[86] However, the …
Number of citations: 5 onlinelibrary.wiley.com
T Ogiyama, M Yamaguchi, N Kurikawa… - Bioorganic & Medicinal …, 2017 - Elsevier
… The intermediates 15a and 15b were synthesized from 2-cyano-5-fluoropyridine 14 by condensation and a following two-step hydrolysis. Compounds 16a and 16b were obtained by …
Number of citations: 14 www.sciencedirect.com
K Jakhar - Current Organic Synthesis, 2022 - ingentaconnect.com
… 2-Cyano-5-fluoropyridine synthesized by this method is further used as a precursor for the synthesis of Verubecestat, an enzyme inhibitor potentially used in the treatment of Alzheimer’s …
Number of citations: 1 www.ingentaconnect.com
A Korotvička, D Frejka, Z Hampejsova, I Císařová… - …, 2016 - thieme-connect.com
The reaction of biphenylene with various nitriles in the presence of catalytic amount of [Rh(cod) 2 BF 4 ]/dppe under microwave irradiation afforded 9-substituted phenanthridines. The …
Number of citations: 16 www.thieme-connect.com
B Shakya - 2016 - elibrary.tucl.edu.np
Cancer is the leading cause of death worldwide and is presently responsible for about 25% of deaths in developed countries and for 13% of deaths in developing countries. A suitable …
Number of citations: 0 elibrary.tucl.edu.np

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